

Application Notes and Protocols: Establishing a Glucantime-Resistant Leishmania Cell Line

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Compound of Interest

Compound Name: *Glucantime*

Cat. No.: *B087149*

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Introduction

Pentavalent antimonials, such as meglumine antimoniate (**Glucantime**), have long been the primary treatment for leishmaniasis. However, the emergence of drug resistance poses a significant challenge to effective disease control. The development of **Glucantime**-resistant Leishmania cell lines in the laboratory is a critical tool for studying the molecular mechanisms of resistance, screening for new effective drugs, and developing diagnostic tools to monitor resistance in clinical settings.

This document provides a detailed guide for establishing and characterizing a **Glucantime**-resistant Leishmania cell line. The protocols outlined below describe a stepwise method for inducing resistance in vitro, along with key experiments to confirm and characterize the resistant phenotype.

I. Experimental Protocols

Culturing Leishmania Promastigotes

Leishmania promastigotes are cultured axenically in appropriate media. This protocol is a prerequisite for all subsequent experiments.

Materials:

- Leishmania species of interest (e.g., *L. donovani*, *L. major*)
- Schneider's Drosophila Medium or M199 medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
- Hemocytometer or automated cell counter
- Sterile culture flasks (25 cm²)
- Incubator (26°C)

Protocol:

- Prepare complete culture medium by supplementing the base medium with 10-20% heat-inactivated FBS and 1% Penicillin-Streptomycin.
- Initiate the culture from a frozen stock or an existing culture into a 25 cm² flask containing 5-10 mL of complete medium.
- Incubate the culture at 26°C.
- Monitor parasite growth daily by observing motility and morphology under an inverted microscope.
- Subculture the parasites every 3-4 days or when they reach the late logarithmic to early stationary phase of growth. To subculture, dilute the existing culture into a fresh flask with new medium at a starting density of approximately 1 x 10⁵ cells/mL.
- Regularly assess cell density and viability using a hemocytometer and trypan blue exclusion.

Induction of Glucantime Resistance in Leishmania Promastigotes (Stepwise Method)

This protocol describes the gradual exposure of *Leishmania* promastigotes to increasing concentrations of **Glucantime** to select for a resistant population.

Materials:

- Logarithmic phase *Leishmania* promastigotes
- Complete culture medium
- **Glucantime** (meglumine antimoniate) stock solution (prepare in sterile water)
- 96-well microtiter plates
- Spectrophotometer or plate reader

Protocol:

- Determine the initial IC₅₀ of the parental cell line: Before inducing resistance, determine the 50% inhibitory concentration (IC₅₀) of **Glucantime** on the wild-type (sensitive) *Leishmania* promastigotes using the MTT assay (see Protocol 1.3).
- Initiate drug pressure: Start by culturing the parasites in a concentration of **Glucantime** corresponding to the IC₅₀ of the sensitive parental line.
- Monitor and adapt: Initially, a significant portion of the parasite population may die. Continue to culture the surviving parasites, monitoring their growth. Once the parasites have adapted and are growing at a rate comparable to the untreated control, they are ready for the next concentration increase. This adaptation phase can take several passages.
- Stepwise increase in drug concentration: Gradually increase the concentration of **Glucantime** in the culture medium. A common approach is to double the concentration at each step.
- Repeat and select: Repeat the process of adaptation and concentration increase. This continuous drug pressure will select for a population of parasites that can survive and proliferate at high concentrations of **Glucantime**.
- Cloning of the resistant population: Once the parasites can consistently grow in a high concentration of **Glucantime** (e.g., 10-20 times the initial IC₅₀), it is advisable to clone the resistant population by limiting dilution to ensure a homogenous resistant cell line.

- **Stability of resistance:** To check for the stability of the resistant phenotype, culture the resistant parasites in the absence of **Glucantime** for several passages (e.g., 10-20 passages) and then re-determine the IC₅₀. A stable resistant line will maintain its high IC₅₀.

Determination of Drug Susceptibility (IC₅₀) using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell viability. It is used to determine the IC₅₀ of **Glucantime**.

Materials:

- Leishmania promastigotes (logarithmic phase)
- Complete culture medium
- **Glucantime** stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or Sodium Dodecyl Sulfate (SDS)
- 96-well microtiter plates
- Incubator (26°C)
- Plate reader (570 nm)

Protocol:

- Harvest logarithmic phase promastigotes and adjust the cell density to 1 x 10⁶ cells/mL in complete culture medium.
- Dispense 100 µL of the cell suspension into each well of a 96-well plate.
- Prepare serial dilutions of **Glucantime** in complete culture medium. Add 100 µL of each drug dilution to the respective wells. Include wells with untreated cells (control) and wells with

medium only (blank).

- Incubate the plate at 26°C for 72 hours.
- After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 26°C.
- Add 100 µL of DMSO or 10% SDS to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a plate reader.
- Calculate the percentage of viability for each drug concentration compared to the untreated control. The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.

II. Characterization of the Glucantime-Resistant Cell Line

Quantification of Intracellular Thiol Levels

Increased levels of intracellular thiols are a known mechanism of antimony resistance in Leishmania.

Materials:

- Sensitive and resistant Leishmania promastigotes
- Phosphate-buffered saline (PBS)
- CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate)
- Flow cytometer

Protocol:

- Harvest $1-5 \times 10^6$ promastigotes from both sensitive and resistant cultures in the logarithmic phase of growth.
- Wash the cells twice with PBS by centrifugation (1500 x g for 10 minutes at 4°C).

- Resuspend the cell pellet in 1 mL of pre-warmed PBS containing 5 μ M CellTracker™ Green CMFDA.
- Incubate the cells for 30 minutes at 26°C in the dark.
- Wash the cells twice with PBS to remove excess probe.
- Resuspend the final cell pellet in 500 μ L of PBS.
- Analyze the fluorescence intensity of the cell suspension using a flow cytometer. An increase in fluorescence intensity in the resistant cell line compared to the sensitive line indicates a higher level of intracellular thiols.

Analysis of Aquaglyceroporin 1 (AQP1) Gene Expression by qPCR

Downregulation of the AQP1 gene, which is involved in the uptake of trivalent antimony, is another key mechanism of resistance.

Materials:

- Sensitive and resistant Leishmania promastigotes
- RNA extraction kit
- cDNA synthesis kit
- qPCR SYBR Green master mix
- Primers for AQP1 and a reference gene (e.g., GAPDH or α -tubulin)
- qPCR instrument

Protocol:

- RNA Extraction: Extract total RNA from approximately 1×10^8 sensitive and resistant promastigotes using a commercial RNA extraction kit according to the manufacturer's instructions.

- **cDNA Synthesis:** Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
- **qPCR:** Perform qPCR using SYBR Green master mix and specific primers for the AQP1 gene and a reference gene. A typical reaction setup is as follows:
 - 10 µL SYBR Green Master Mix (2x)
 - 1 µL Forward Primer (10 µM)
 - 1 µL Reverse Primer (10 µM)
 - 2 µL cDNA template
 - 6 µL Nuclease-free water
- **Thermal Cycling:** Use a standard three-step cycling protocol (denaturation, annealing, extension) appropriate for your qPCR instrument.
- **Data Analysis:** Analyze the qPCR data using the $\Delta\Delta C_t$ method to determine the relative expression of the AQP1 gene in the resistant cell line compared to the sensitive cell line, normalized to the reference gene. A lower expression level in the resistant line is expected.

III. Data Presentation

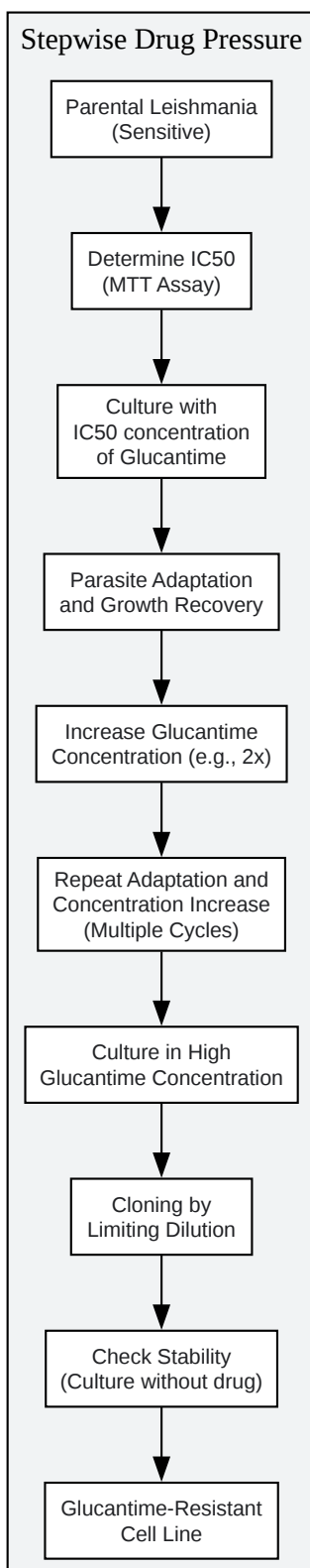
Table 1: **Glucantime** Susceptibility of Parental and Resistant Leishmania Cell Lines

Cell Line	IC50 (µg/mL of SbV)	Resistance Factor (RF)
Parental (Sensitive)	[Insert experimental value]	1
Glucantime-Resistant	[Insert experimental value]	[Calculate as IC50 Resistant / IC50 Sensitive]

Table 2: Characterization of Parental and **Glucantime**-Resistant Leishmania Cell Lines

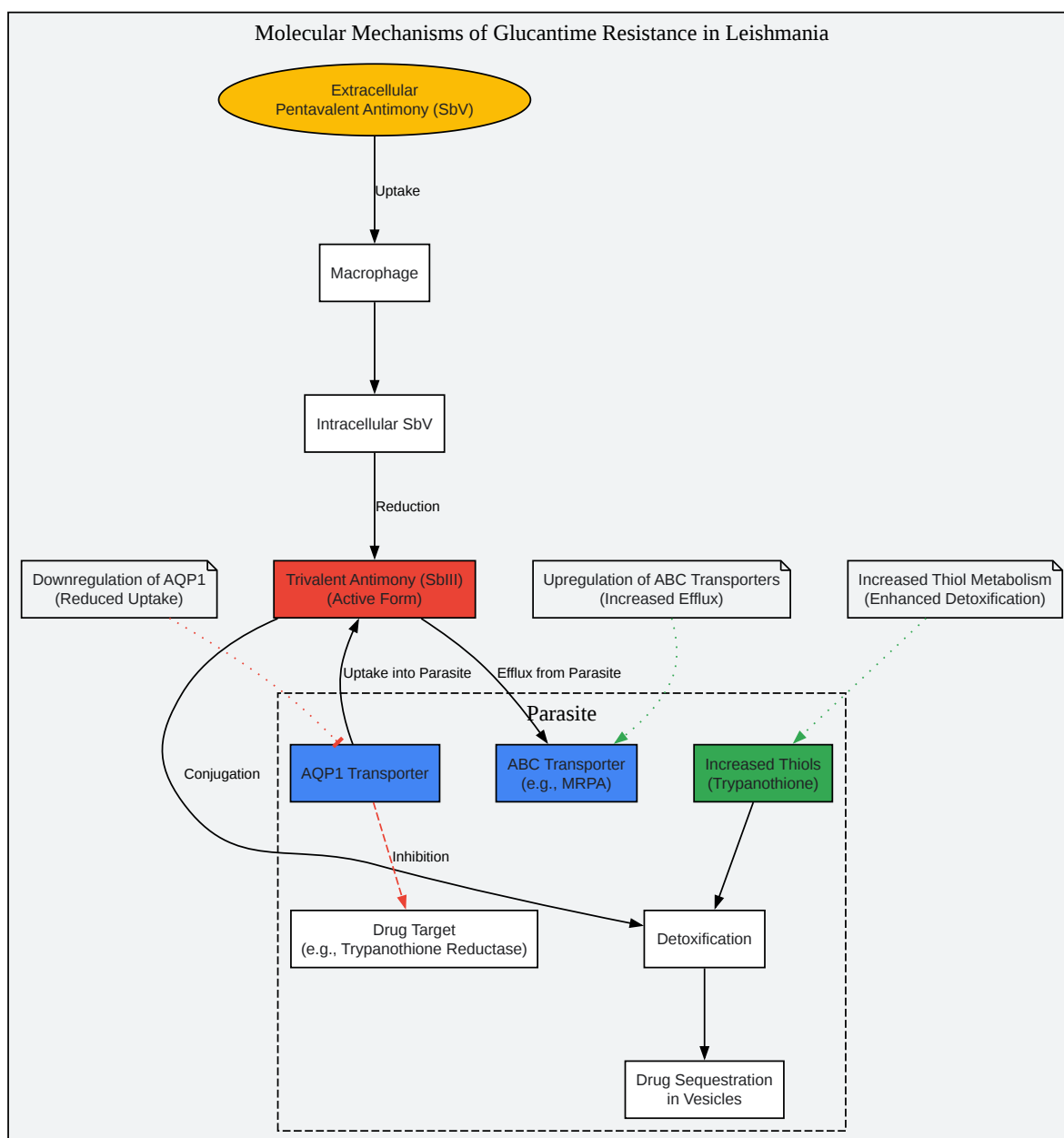
Parameter	Parental (Sensitive)	Glucantime-Resistant	Fold Change
Relative AQP1 Gene Expression	1	[Insert experimental value]	[Calculate]
Mean Fluorescence Intensity (Intracellular Thiols)	[Insert experimental value]	[Insert experimental value]	[Calculate]

IV. Visualizations



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Caption: Experimental workflow for generating a **Glucantime**-resistant Leishmania cell line.



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Caption: Key signaling pathways involved in **Glucantime** resistance in Leishmania.

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